Product packaging for Quinoline, 1,2-dihydro-1-phenylcarbamoyl-(Cat. No.:CAS No. 30831-91-5)

Quinoline, 1,2-dihydro-1-phenylcarbamoyl-

Cat. No.: B11866601
CAS No.: 30831-91-5
M. Wt: 250.29 g/mol
InChI Key: NUTCGOHCGOZXLH-UHFFFAOYSA-N
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Description

Structural Context within Dihydroquinoline Chemistry

The introduction of a phenylcarbamoyl group (-C(O)NHPh) at this nitrogen atom has profound stereoelectronic effects. The carbamoyl (B1232498) moiety acts as an electron-withdrawing group, which can activate the dihydroquinoline system for certain types of reactions. This activation is crucial for transformations that would otherwise be challenging with the parent 1,2-dihydroquinoline (B8789712).

FeatureDescription
Core Structure Fused benzene (B151609) and dihydropyridine (B1217469) rings
Key Heteroatom Nitrogen at the 1-position
Substituent Phenylcarbamoyl group at the 1-position
Electronic Effect Electron-withdrawing nature of the carbamoyl group

Research Significance in Synthetic Organic Chemistry

The primary significance of 1,2-Dihydro-1-phenylcarbamoylquinoline in synthetic organic chemistry lies in its utility as a versatile intermediate. The phenylcarbamoyl group can serve as both an activating group and a directing group, enabling selective functionalization of the dihydroquinoline ring.

Research has demonstrated that N-carbamoyl-1,2-dihydroquinolines are valuable precursors for the synthesis of α-substituted 1,2-dihydroquinolines. rsc.orgnih.gov These reactions often proceed under mild, metal-free conditions, which is a significant advantage in modern synthetic chemistry, aligning with the principles of green chemistry. The carbamoyl group facilitates reactions such as oxidative C-H functionalization, allowing for the introduction of various substituents at the C2 position. rsc.orgnih.gov

The synthesis of 1,2-Dihydro-1-phenylcarbamoylquinoline itself is typically achieved through the reaction of 1,2-dihydroquinoline with phenyl isocyanate. This straightforward and efficient method provides ready access to the target compound, further enhancing its appeal as a synthetic building block.

The subsequent transformations of the functionalized dihydroquinolines can lead to a diverse array of complex quinoline-based structures. This modular approach, where the dihydroquinoline scaffold is first constructed and then elaborated, is a powerful strategy in the total synthesis of natural products and the development of novel pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B11866601 Quinoline, 1,2-dihydro-1-phenylcarbamoyl- CAS No. 30831-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30831-91-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-phenyl-2H-quinoline-1-carboxamide

InChI

InChI=1S/C16H14N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-11H,12H2,(H,17,19)

InChI Key

NUTCGOHCGOZXLH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 1,2 Dihydro 1 Phenylcarbamoylquinoline Derivatives

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of 1,2-dihydro-1-phenylcarbamoylquinoline derivatives often involves transformations analogous to the well-known Reissert reaction. wikipedia.org In a typical Reissert reaction, quinoline (B57606) reacts with an acid chloride and a cyanide source to yield a 1-acyl-2-cyano-1,2-dihydroquinoline. wikipedia.org The mechanism for the formation of 1,2-dihydro-1-phenylcarbamoylquinoline would similarly involve the reaction of quinoline with phenyl isocyanate.

Recent advancements have also introduced novel synthetic strategies. One such method is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes, which provides an efficient route to 1,2-dihydroquinolines. nih.govchemrxiv.org The catalytic cycle of this reaction involves a [3+2] cycloaddition followed by a cycloreversion. nih.gov Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be promoted by various electrophiles like iodine monochloride or bromine to yield functionalized quinolines, and by extension, their dihydro derivatives. nih.gov The mechanism of this transformation is believed to proceed through a Friedel-Crafts-type electrophilic aromatic substitution. mdpi.com

The acid-catalyzed hydrolysis of related Reissert compounds has been studied to understand the cleavage of the acyl group and the subsequent reactions of the dihydroquinoline ring system. documentsdelivered.com These studies provide insight into the stability and reactivity of the 1-phenylcarbamoyl group under acidic conditions.

Electrophilic Reactivity Profiles

The 1,2-dihydroquinoline (B8789712) ring system is susceptible to electrophilic attack due to the electron-rich nature of the enamine-like double bond. Electrophilic substitution reactions are a key feature of the reactivity of these compounds. datapdf.com The position of electrophilic attack is influenced by the electronic effects of the substituents on both the heterocyclic and carbocyclic rings. Molecular orbital calculations on the parent 1,2-dihydro-1,2-azaborine, an analogue of 1,2-dihydroquinoline, suggest that the 3- and 5-positions are the most electron-rich and thus the most likely sites for electrophilic attack. datapdf.com

The electrophilic cyclization of N-(2-alkynyl)anilines serves as a prime example of the electrophilic reactivity of the aniline (B41778) moiety, leading to the formation of the quinoline ring system. nih.gov This reaction underscores the susceptibility of the aromatic ring to intramolecular electrophilic attack. While this is a synthetic route to quinolines, the principles of electrophilic aromatic substitution are relevant to the reactivity of the benzene (B151609) ring portion of 1,2-dihydroquinoline derivatives.

Nucleophilic Reactivity Profiles

The quinoline ring system is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quimicaorganica.orgiust.ac.ir In the context of 1,2-dihydro-1-phenylcarbamoylquinoline, the presence of the electron-withdrawing phenylcarbamoyl group enhances the electrophilicity of the dihydroquinoline ring. Nucleophilic addition reactions are a significant aspect of the chemistry of these compounds.

Reissert-type reactions, which are used to synthesize these compounds, are themselves examples of nucleophilic addition to an activated quinolinium salt. researchgate.net The nucleophile, in this case, is typically a cyanide ion, but other nucleophiles can be employed. researchgate.net The regioselectivity of nucleophilic attack is generally directed to the 2- and 4-positions of the quinoline nucleus. iust.ac.ir The addition of organometallic reagents, such as Grignard or organolithium reagents, to quinolines often results in the formation of 2-substituted 1,2-dihydroquinolines. iust.ac.ir

The reactivity of the carbonyl group within the phenylcarbamoyl moiety also presents a site for nucleophilic attack, although this is less commonly exploited in the context of modifying the dihydroquinoline core.

Intramolecular Cyclizations and Rearrangements

1,2-Dihydroquinoline derivatives can undergo a variety of intramolecular cyclizations and rearrangements, often promoted by thermal or catalytic conditions. These reactions can lead to the formation of new ring systems and complex molecular architectures. For instance, the preparation and subsequent rearrangement of 2-allyl-1,2-dihydroquinoline has been reported, showcasing the potential for skeletal reorganization within this class of compounds. acs.org

A convenient synthesis of 1,2-dihydroquinazolines has been described via the rearrangement of indazolium salts. nih.govresearchgate.net Mechanistic studies, including isotope labeling experiments, have revealed that this rearrangement proceeds through the cleavage of an N-N bond and ring-opening, followed by an intramolecular N-nucleophilic addition to form the final product. nih.govresearchgate.net While not directly involving 1,2-dihydroquinolines, these studies on related heterocyclic systems provide valuable mechanistic insights into potential rearrangement pathways.

Furthermore, tandem processes involving Michael addition and cyclization-condensation have been used to synthesize quinolines from o-aminothiophenol and 1,3-ynones, with a 1,5-benzothiazepine (B1259763) intermediate being formed through intramolecular cyclization. nih.gov This highlights the propensity of appropriately substituted aniline derivatives to undergo intramolecular ring-closing reactions.

Photochemical Transformations of 1,2-Dihydroquinoline Systems

The photochemistry of 1,2-dihydroquinolines has been a subject of interest, revealing unique reaction pathways upon irradiation. rsc.orgrsc.org Irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can lead to the formation of allenic compounds or solvent adducts, depending on the reaction conditions. rsc.orgrsc.org The formation of these products is rationalized through the intermediacy of a benzoazahexatriene species. rsc.orgrsc.org

The photochromism of 1,2-dihydroquinolines has also been investigated, indicating that these molecules can undergo reversible photochemical transformations. acs.org More complex photochemical reactions, such as dearomative cycloadditions between quinolines and alkenes, have been achieved, yielding sterically congested products. nih.govescholarship.org The mechanism of these reactions is thought to involve a triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. nih.govescholarship.org

Photochemically induced radical annulation between maleimides and N-alkylanilines has been utilized for the synthesis of tetrahydroquinolines, a reaction enabled by the formation of an electron donor-acceptor (EDA) complex. nih.gov This highlights the potential for radical-mediated photochemical transformations in related systems. Additionally, the photo-induced Hofmann-Martius rearrangement of quinoline-protected dialkylanilines has been studied, with mechanistic investigations revealing a heterolytic cleavage of a C-N bond in the excited state. nih.gov

The following table summarizes the types of photochemical transformations observed for 1,2-dihydroquinoline systems and their proposed intermediates or mechanisms.

Transformation TypeSubstrate ClassKey Intermediates/MechanismResulting Products
Ring Opening/RearrangementEthyl 2-substituted 1,2-dihydroquinoline-1-carboxylatesBenzoazahexatriene intermediateAllenic compounds, Solvent adducts
[4+2] CycloadditionQuinolines and AlkenesStepwise radical cycloaddition via triplet excited statepara-Cycloadducts
Radical AnnulationN-Alkyl anilines and MaleimidesElectron Donor-Acceptor (EDA) complex, Radical intermediatesTetrahydroquinolines
Hofmann-Martius RearrangementQuinoline-protected dialkylanilinesHeterolytic C-N bond cleavage in excited stateortho-Substituted anilines

Derivatization and Structural Modification Strategies

Modification of the 1-Phenylcarbamoyl Moiety

The 1-phenylcarbamoyl moiety offers a prime site for structural variation, allowing for the introduction of a diverse array of functional groups onto the phenyl ring. These modifications can significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. Common strategies for modifying this part of the molecule include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Substituents can be introduced onto the phenyl ring to alter the electronic nature of the moiety. For instance, the incorporation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the reactivity and binding affinity of the entire molecule. While specific examples directly pertaining to Quinoline (B57606), 1,2-dihydro-1-phenylcarbamoyl- are not extensively detailed in the public domain, the general principles of aromatic chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could be employed to introduce a variety of substituents at the ortho, meta, and para positions of the phenyl ring, contingent on the directing effects of the carbamoyl (B1232498) linker.

Substitution and Functionalization of the Dihydroquinoline Ring System

The dihydroquinoline ring system is another key area for derivatization, with research demonstrating successful functionalization at various positions. A notable advancement in this area is the oxidative C-H functionalization of N-carbamoyl 1,2-dihydroquinolines. rsc.orgnih.govrsc.orgresearchgate.net This approach allows for the direct introduction of substituents at the C2 and C4 positions of the dihydroquinoline ring.

Under mild, metal-free conditions, N-carbamoyl 1,2-dihydroquinolines can undergo oxidative C-H alkynylation, alkenylation, and allylation with a range of potassium trifluoroborates, using a TEMPO oxoammonium salt as an oxidant. rsc.orgrsc.org This method has been shown to be effective for a variety of electronically varied N-carbamoyl 1,2-dihydroquinolines, yielding α-substituted products in good to excellent yields. rsc.org The reaction exhibits excellent functional group tolerance, allowing for the presence of alkynyl, alkenyl, halogen, trimethylsilyl, and benzyl (B1604629) ether moieties, which are valuable for further chemical transformations. rsc.org

The scope of this oxidative C-H functionalization has been demonstrated with various substituents on the dihydroquinoline ring, including electron-donating and electron-withdrawing groups. The following table illustrates the variety of substituents that have been successfully introduced at the C2 position of the N-carbamoyl 1,2-dihydroquinoline (B8789712) scaffold.

Starting Dihydroquinoline SubstituentIntroduced Substituent at C2ProductYield (%)
HPhenylethynyl2-(Phenylethynyl)-1-phenylcarbamoyl-1,2-dihydroquinoline85
6-MePhenylethynyl6-Methyl-2-(phenylethynyl)-1-phenylcarbamoyl-1,2-dihydroquinoline92
6-OMePhenylethynyl6-Methoxy-2-(phenylethynyl)-1-phenylcarbamoyl-1,2-dihydroquinoline88
6-ClPhenylethynyl6-Chloro-2-(phenylethynyl)-1-phenylcarbamoyl-1,2-dihydroquinoline75
7-CF3Phenylethynyl7-Trifluoromethyl-2-(phenylethynyl)-1-phenylcarbamoyl-1,2-dihydroquinoline68
HStyryl2-Styryl-1-phenylcarbamoyl-1,2-dihydroquinoline78
HAllyl2-Allyl-1-phenylcarbamoyl-1,2-dihydroquinoline72

Regioselective Derivatization Approaches

Regioselectivity is a critical aspect of the derivatization of Quinoline, 1,2-dihydro-1-phenylcarbamoyl-, ensuring that functional groups are introduced at specific positions to achieve the desired molecular architecture and properties.

One significant regioselective approach involves the palladium-catalyzed coupling between the C3-H of N-acyl-1,2-dihydroquinolines and arylboronic acids. mdpi.com This method allows for the specific functionalization at the C3 position of the dihydroquinoline ring. The reaction demonstrates good yields and high regioselectivity. mdpi.com

Furthermore, directed metalation strategies can offer precise control over the site of functionalization. While not extensively documented for this specific molecule, the use of directing groups in related quinoline systems suggests that the carbamoyl nitrogen could potentially direct lithiation or other metalation reactions to the C8 position of the dihydroquinoline ring, enabling subsequent electrophilic trapping.

The choice of catalyst and reaction conditions plays a crucial role in determining the regiochemical outcome of derivatization reactions. For instance, in C-H activation strategies, the nature of the metal catalyst and any directing groups present on the substrate can steer the functionalization to different positions on the quinoline ring. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (e.g., Infrared, Raman)

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Quinoline (B57606), 1,2-dihydro-1-phenylcarbamoyl- would be dominated by absorptions from the amide group and the aromatic rings.

N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹ is expected for the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from C2 and C3) appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): This will be a very strong, sharp absorption in the region of 1680-1650 cm⁻¹, characteristic of a secondary amide.

N-H Bend (Amide II band): A strong band around 1550-1510 cm⁻¹ resulting from the N-H bending vibration coupled with C-N stretching.

C=C Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes around 1000 cm⁻¹, often produce strong signals in the Raman spectrum. The C=O stretch is also typically Raman active.

Predicted Characteristic Vibrational Frequencies


Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide3300 - 3250Medium-Strong
Aromatic C-H StretchAryl C-H3100 - 3000Medium
Aliphatic C-H Stretch-CH₂-2950 - 2850Medium
C=O Stretch (Amide I)Amide1680 - 1650Strong, Sharp
Aromatic C=C StretchAryl C=C1600 - 1450Medium-Strong (multiple bands)
N-H Bend (Amide II)Amide1550 - 1510Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. wikipedia.org

The molecular formula for Quinoline, 1,2-dihydro-1-phenylcarbamoyl- is C₁₆H₁₄N₂O. Its monoisotopic mass is 250.1106 Da.

Expected Fragmentation Patterns: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be expected at m/z 250. The fragmentation would likely proceed through several key pathways:

Cleavage of the N-C(O) bond: Loss of the phenylcarbamoyl group or related fragments. A prominent peak might be observed corresponding to the 1,2-dihydroquinoline (B8789712) cation at m/z 130.

Loss of Phenyl Isocyanate: A characteristic fragmentation for N-phenyl amides is the McLafferty-type rearrangement leading to the loss of phenyl isocyanate (C₆H₅NCO, mass 119), which would result in a fragment ion at m/z 131 (the 1,2-dihydroquinoline ion).

Fragmentation of the Phenyl Ring: Loss of fragments such as C₆H₅• (phenyl radical, mass 77) from the molecular ion or subsequent fragments.

High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule. By measuring the mass-to-charge ratio to four or more decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

Predicted [M+H]⁺: For ESI-HRMS, the protonated molecule would be observed at m/z 251.1182 (calculated for C₁₆H₁₅N₂O⁺).

Predicted [M+Na]⁺: A sodium adduct might also be observed at m/z 273.0999 (calculated for C₁₆H₁₄N₂ONa⁺).

This precise mass measurement provides unequivocal confirmation of the compound's molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile molecules like 1,2-dihydroquinoline derivatives. In positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺.

The analysis of related compounds, such as N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, provides insight into the expected ESI-MS behavior. This technique confirms the molecular mass of the synthesized compound, which is a primary indicator of a successful reaction. The high-resolution mass spectrometry (HRMS) variant of ESI can provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Fragmentation patterns observed during tandem mass spectrometry (MS/MS) experiments offer further structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For a 1,2-dihydroquinoline core, fragmentation may involve cleavages at the N1-substituent or ring-opening pathways, providing definitive structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing the purity of synthetic products and studying reaction mixtures.

For 1,2-dihydroquinoline derivatives, a typical LC-MS method would employ a reverse-phase column (e.g., C18). The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, usually with a small amount of acid (e.g., formic acid) to facilitate the ionization of the analyte.

The chromatogram provides the retention time of the compound, which is characteristic under specific conditions, while the coupled mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting peak. This dual detection confirms that the peak at a specific retention time corresponds to the compound of interest, effectively separating it from impurities, starting materials, or side products. The successful application of LC-MS/MS methods has been demonstrated for the quantification of various quinoline-based compounds in complex matrices.

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The 1,2-dihydroquinoline ring system possesses a distinct chromophore. Its UV-Vis spectrum is characterized by absorption bands that correspond to π→π* transitions within the aromatic and dihydro- portions of the molecule.

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the quinoline ring and the solvent used for analysis. For instance, the carbamoyl (B1232498) group at the N1 position and the phenyl group would be expected to influence the electronic structure and thus shift the absorption maxima compared to the unsubstituted 1,2-dihydroquinoline. Spectroscopic studies on various quinoline derivatives have shown characteristic absorption spectra that are used to confirm their structural features. nih.gov

Compound TypeTypical λmax Range (nm)Associated Electronic Transitions
Quinoline Derivatives200-400π→π*

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for Quinoline, 1,2-dihydro-1-phenylcarbamoyl- is not available, analysis of related novel 1,2-dihydroquinolinehydrazonopropanoate derivatives illustrates the detailed structural insights that can be obtained. In these studies, suitable single crystals were grown, and diffraction data were collected. The resulting structures confirmed the 1,2-dihydroquinoline core and the E-configuration of the hydrazono moiety. The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds. This level of detail is critical for understanding the molecule's conformation and intermolecular interactions in the solid state.

Below is a representative table of crystallographic data for a related 1,2-dihydroquinoline derivative, demonstrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Example Crystallographic Data for a 1,2-Dihydroquinoline Derivative
ParameterValue
Empirical FormulaC14H15N3O3·0.5(CH4O)·0.5(H2O)
Formula Weight298.32 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.981(6)
b (Å)11.048(4)
c (Å)16.479(5)
β (°)98.60(2)
Volume (Å3)3056.8(18)
Z8
Calculated Density (Mg/m3)1.296

Computational Chemistry Investigations of 1,2 Dihydro 1 Phenylcarbamoylquinoline

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org DFT calculations are foundational for understanding the geometry and electronic properties of 1,2-dihydro-1-phenylcarbamoylquinoline. The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. researchgate.netnih.gov This involves calculating forces on each atom and iteratively moving them until a minimum on the potential energy surface is reached.

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. For a molecule like 1,2-dihydro-1-phenylcarbamoylquinoline, this would reveal the planarity of the quinoline (B57606) and phenyl rings and the orientation of the carbamoyl (B1232498) linker. For instance, DFT calculations on similar quinoline derivatives have shown how substituents can cause twists in the ring systems. mdpi.com

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which is key to understanding the molecule's chemical nature. DFT provides a map of the electron distribution, highlighting areas of high and low electron density that are crucial for chemical reactions.

Table 1: Predicted Geometrical Parameters for 1,2-Dihydro-1-phenylcarbamoylquinoline from DFT Calculations Note: This data is illustrative and based on typical values for similar molecular structures.

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (carbamoyl)~1.24 Å
Bond LengthN-C (carbamoyl)~1.38 Å
Bond LengthN-C (quinoline)~1.42 Å
Bond AngleO=C-N (carbamoyl)~122°
Dihedral AngleQuinoline-N-C-Phenyl~35°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. fiveable.me Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the electrophilicity. fiveable.mewuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. irjweb.comedu.krd A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com A small gap suggests the molecule is more polarizable and reactive. edu.krd

For 1,2-dihydro-1-phenylcarbamoylquinoline, FMO analysis would involve mapping the spatial distribution of the HOMO and LUMO. The HOMO is likely distributed over the electron-rich parts of the molecule, such as the phenyl and quinoline rings, indicating these are potential sites for electrophilic attack. The LUMO would be localized on electron-deficient areas, highlighting sites susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 1,2-Dihydro-1-phenylcarbamoylquinoline Note: This data is illustrative. Calculations are typically performed using DFT methods like B3LYP.

ParameterEnergy (eV)Implication
EHOMO-6.25Electron-donating ability
ELUMO-1.80Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.45High chemical stability, low reactivity

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov

Typically, red colors signify regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.netnih.gov These areas are often associated with electronegative atoms like oxygen or nitrogen. researchgate.net In 1,2-dihydro-1-phenylcarbamoylquinoline, the oxygen atom of the carbamoyl group would be expected to be a region of strong negative potential. Blue colors represent areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack; these are typically found around hydrogen atoms. nih.govmdpi.com Green and yellow areas represent regions of intermediate or near-zero potential. nih.gov

The MEP map provides an intuitive visual guide to the molecule's reactive sites, complementing the insights gained from FMO analysis. mdpi.com

Noncovalent Interaction (NCI) Analysis and Energy Framework Studies

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and crystal packing of molecules. malta-consolider.comnih.gov NCI analysis is a computational technique that visualizes these weak interactions in real space. chemtools.org It is based on the electron density and its derivatives, identifying regions of interaction and classifying them as attractive (e.g., hydrogen bonds) or repulsive (e.g., steric clashes). chemtools.org The results are often displayed as colored isosurfaces, where blue indicates strong attractive interactions, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net

Building on this, energy framework analysis quantifies the energetic contributions of these noncovalent interactions. This method calculates the interaction energies (electrostatic, dispersion, etc.) between pairs of molecules in a crystal lattice and visualizes them as a framework of cylinders connecting the molecular centroids. researchgate.netresearchgate.net The thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear picture of the dominant forces responsible for the stability of the crystal structure. For 1,2-dihydro-1-phenylcarbamoylquinoline, this analysis would reveal the key π-π stacking and hydrogen bonding interactions that govern its solid-state architecture.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. rsc.org

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule with high accuracy. d-nb.infonrel.gov The calculated shifts, when compared with experimental spectra, serve as a powerful tool for confirming the proposed molecular structure. nih.govchemrxiv.org Discrepancies between computed and observed shifts can help identify incorrect structural assignments.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed using DFT. cuny.edunih.gov Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. youtube.com Comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra helps in the assignment of spectral bands to specific functional groups. nih.govmdpi.com A scaling factor is often applied to the calculated frequencies to correct for systematic errors inherent in the computational methods. nih.govyoutube.com

Table 3: Predicted Spectroscopic Data for 1,2-Dihydro-1-phenylcarbamoylquinoline Note: This data is illustrative. NMR shifts are relative to TMS, and vibrational frequencies are typically scaled.

Spectroscopy TypeParameterPredicted ValueAssignment
13C NMRChemical Shift (δ)~165 ppmC=O (carbamoyl)
1H NMRChemical Shift (δ)~8.5 ppmN-H (carbamoyl)
FT-IRFrequency (ν)~1680 cm-1C=O stretch
FT-IRFrequency (ν)~3300 cm-1N-H stretch

Thermochemical and Thermodynamic Parameter Calculations

DFT calculations can be used to determine key thermochemical and thermodynamic parameters. By performing vibrational frequency calculations, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov These parameters are essential for understanding the stability of the molecule and the feasibility of chemical reactions in which it participates. For example, calculating the change in Gibbs free energy (ΔG) for a reaction can predict whether the reaction is spontaneous under given conditions. These calculations provide a thermodynamic foundation for assessing the molecule's behavior in various chemical environments.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as Key Intermediates for Complex Molecule Construction

1,2-Dihydro-1-phenylcarbamoylquinoline and its analogues serve as crucial intermediates in the synthesis of a variety of complex molecules. The dihydroquinoline core provides a readily functionalizable platform for the introduction of molecular complexity. The presence of the phenylcarbamoyl group can influence the reactivity of the dihydroquinoline ring system and can be either retained in the final product or serve as a directing or activating group that is later removed.

One notable application is in the synthesis of substituted quinoline (B57606) derivatives. The dihydroquinoline ring can be aromatized to the corresponding quinoline through oxidation. This strategy allows for the initial stereoselective functionalization of the dihydroquinoline core, with the resulting stereocenters directing subsequent transformations before the final aromatization step. This approach is particularly valuable for the synthesis of quinolines with complex substitution patterns that are not easily accessible through traditional quinoline synthesis methods like the Skraup or Friedländer reactions.

Furthermore, the reactivity of the enamine-like double bond within the 1,2-dihydroquinoline (B8789712) scaffold allows for a range of chemical transformations. These include electrophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions, enabling the elaboration of the core structure into more complex polycyclic or highly substituted systems.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific MCRs directly employing 1,2-dihydro-1-phenylcarbamoylquinoline are not extensively documented, the broader class of dihydroquinolines is known to participate in such reactions. The general reactivity of the dihydroquinoline scaffold suggests its potential for integration into novel MCR sequences.

For instance, the enamine-like reactivity of 1,2-dihydroquinolines makes them suitable partners in Povarov-type reactions, which are [4+2] cycloadditions involving an aniline (B41778), an aldehyde, and an activated alkene to form tetrahydroquinolines. By analogy, pre-formed 1,2-dihydro-1-phenylcarbamoylquinoline could potentially act as the dienophile or a modified diene component in related cycloaddition-based MCRs, leading to the rapid construction of complex nitrogen-containing heterocyclic frameworks.

Researchers have explored one-pot, three-component reactions for the synthesis of quinolinyl-diaryl urea derivatives, highlighting the utility of building blocks that can be incorporated into convergent synthetic strategies. researchgate.net This points towards the feasibility of designing MCRs that incorporate the 1,2-dihydro-1-phenylcarbamoylquinoline scaffold to generate libraries of structurally diverse molecules.

Development of Novel Synthetic Methodologies Utilizing the Dihydroquinoline Scaffold

The unique reactivity of N-substituted 1,2-dihydroquinolines has been harnessed to develop novel synthetic methodologies. A significant advancement is the oxidative C–H functionalization of N-carbamoyl 1,2-dihydroquinolines. rsc.org This method allows for the direct introduction of various substituents at the C4 position of the dihydroquinoline ring under mild, metal-free conditions.

In a typical procedure, readily available N-carbamoyl 1,2-dihydroquinolines undergo oxidative C–H alkynylation, alkenylation, and allylation with a range of potassium trifluoroborates, using TEMPO oxoammonium salt as an oxidant. rsc.org This methodology provides a modular and efficient route to α-substituted 1,2-dihydroquinolines, which are valuable precursors for further synthetic elaborations. The ability to directly functionalize a C-H bond represents a significant step towards more sustainable and efficient synthetic strategies.

The following table summarizes the scope of this oxidative C-H functionalization:

Starting MaterialReagentProductYield (%)
1-(phenylcarbamoyl)-1,2-dihydroquinolinePotassium alkynyltrifluoroborate4-alkynyl-1-(phenylcarbamoyl)-1,2-dihydroquinolineHigh
1-(phenylcarbamoyl)-1,2-dihydroquinolinePotassium alkenyltrifluoroborate4-alkenyl-1-(phenylcarbamoyl)-1,2-dihydroquinolineHigh
1-(phenylcarbamoyl)-1,2-dihydroquinolinePotassium allyltrifluoroborate4-allyl-1-(phenylcarbamoyl)-1,2-dihydroquinolineHigh

Exploration in Asymmetric Synthesis

The development of asymmetric methods for the synthesis of chiral dihydroquinolines is of great interest due to the prevalence of this structural motif in biologically active molecules. While specific studies on the asymmetric synthesis of 1,2-dihydro-1-phenylcarbamoylquinoline are limited, broader strategies for the enantioselective synthesis of related dihydroquinoline derivatives have been successfully developed.

One powerful approach involves the use of dual catalytic systems. For example, a combination of indium triflate and a chiral imidazolidinone has been shown to catalyze the asymmetric addition of aldehydes to N-acyl quinoliniums, furnishing optically active dihydroquinolines in good yields and with excellent selectivities. rsc.org The resulting enantioenriched products can then be further functionalized.

Another strategy focuses on the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines, which can be seen as precursors to or related structures of dihydroquinolines. Iridium-catalyzed asymmetric hydrogenation has been shown to be effective, with the ability to control the enantioselectivity by adjusting the reaction solvent. acs.org

Heterogeneous synergistic catalysis has also been employed for the asymmetric synthesis of chiral 3-nitro-1,2-dihydroquinolines through an aza-Michael–Henry tandem reaction. mdpi.com This method utilizes chiral amines immobilized on a solid support, offering the advantage of catalyst recyclability.

These examples demonstrate the significant progress in the asymmetric synthesis of the dihydroquinoline scaffold. The application of these and newly developed chiral catalytic systems to the synthesis of enantiomerically enriched 1,2-dihydro-1-phenylcarbamoylquinoline and its derivatives holds great promise for the construction of complex chiral molecules.

The following table provides an overview of selected asymmetric methods for the synthesis of dihydroquinoline derivatives:

Reaction TypeCatalyst SystemProduct TypeEnantioselectivity
Addition of aldehydes to N-acyl quinoliniumsIndium triflate / Chiral imidazolidinoneOptically active dihydroquinolinesExcellent
Asymmetric hydrogenation of quinolinesIridium-based catalystsChiral tetrahydroquinolinesHigh (solvent-dependent)
Aza-Michael–Henry tandem reactionImmobilized chiral aminesChiral 3-nitro-1,2-dihydroquinolinesHigh

The continued exploration of chiral catalysts and asymmetric transformations will undoubtedly expand the utility of 1,2-dihydro-1-phenylcarbamoylquinoline and its analogues in the synthesis of enantiomerically pure complex molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2-dihydro-1-phenylcarbamoyl-quinoline derivatives?

  • Methodological Answer : The Skraup synthesis is a classical approach for quinoline derivatives, involving cyclization of aniline with glycerol and sulfuric acid under reflux. For functionalized derivatives like 1,2-dihydro-1-phenylcarbamoyl-quinoline, modifications include introducing carbamoyl groups via nucleophilic substitution or coupling reactions. For example, 2-chloroquinoline intermediates can be reacted with phenylcarbamoyl chloride in the presence of a base (e.g., K₂CO₃) to install the carbamoyl moiety. Post-synthetic reduction (e.g., using NaBH₄) yields the 1,2-dihydroquinoline scaffold .

Q. How can the antioxidant activity of quinoline derivatives be evaluated experimentally?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Dissolve the quinoline derivative in methanol (0.1–1.0 mg/mL), mix with DPPH solution (0.1 mM), and incubate in the dark for 30 minutes. Measure absorbance at 517 nm. Activity is calculated as: \text{% Scavenging} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

    Compounds like 2-chloro-3-carbaldehyde quinolines have shown 85–93% scavenging activity in this assay .

Q. What characterization techniques are critical for confirming the structure of novel quinoline derivatives?

  • Methodological Answer : Use a combination of:
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and dihydroquinoline saturation.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
    • X-ray Crystallography : For unambiguous structural determination, as seen in studies of nitroquinoline derivatives . Note: Novel derivatives may lack commercial analytical data, necessitating rigorous in-house validation .

Advanced Research Questions

Q. How can computational tools predict the bioactivity and pharmacokinetics of quinoline derivatives?

  • Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) and Swiss ADME analyze structure-activity relationships. Input the SMILES notation of the derivative into Swiss ADME to predict drug-likeness (Lipinski’s Rule of Five), bioavailability, and metabolic stability. PASS estimates biological targets (e.g., anticancer, antimicrobial) based on structural motifs. For example, 4-(1-adamantyl)quinoline derivatives were computationally prioritized for antituberculosis testing, later validated experimentally .

Q. What strategies resolve contradictions between experimental and computational data on quinoline reactivity?

  • Methodological Answer : Case Study: In degradation studies, computational models (e.g., MN15L/6-311G(d) for charge distribution) predicted quinoline’s electrophilic sites, but experimental hydroxylation via electro-Fenton process showed unexpected chlorinated byproducts. To resolve discrepancies:
    • Re-examine reaction conditions (e.g., chloride ion concentration) that may promote side reactions.
    • Use LC-MS/MS to identify intermediates and refine computational parameters. This iterative approach validated the role of active chlorine species in altering degradation pathways .

Q. How does the environmental persistence of quinoline derivatives impact their ecological risk assessment?

  • Methodological Answer : Assess persistence using half-life (t₁/₂) studies in soil/water and bioaccumulation factors (BCF) . Quinoline meets persistence criteria in soil (t₁/₂ > 182 days) and air but has low BCF (< 8) due to its hydrophilic nature (log Kow \sim2.0). Chronic aquatic toxicity thresholds are <0.1 mg/L, necessitating advanced oxidation (e.g., electro-Fenton) for wastewater treatment to prevent mutagenic DNA adduct formation in aquatic organisms .

Q. What experimental designs optimize the biological activity of quinoline-metal complexes?

  • Methodological Answer : For anticancer or antimicrobial complexes:
    • Ligand Design : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metal coordination.
    • Screening : Use MTT assays on target cell lines (e.g., MCF-7 for breast cancer) with 48–72 hr exposure.
    • Mechanistic Studies : Fluorescence quenching to assess DNA binding or ROS generation via DCFH-DA probes. Platinum-quinoline complexes showed enhanced cytotoxicity via intercalation and ROS pathways .

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